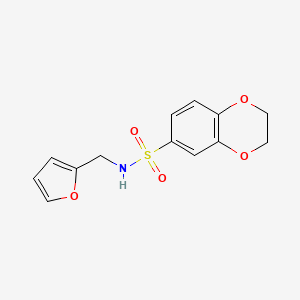

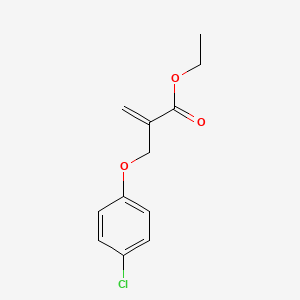

![molecular formula C24H25ClN2O3 B2868621 N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide CAS No. 312941-79-0](/img/structure/B2868621.png)

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data . The structure of adamantane itself is characterized by three connected cyclohexane rings arranged in the “armchair” configuration .Chemical Reactions Analysis

The chemical reactions of adamantane derivatives can be quite diverse, depending on the functional groups attached to the adamantane core . For example, unsaturated adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives depend on their specific chemical structure. Adamantane itself is a colorless, crystalline compound with a camphor-like odor .Applications De Recherche Scientifique

Anti-Dengue Virus Activity

This compound has been studied for its potential to inhibit the dengue virus (DENV). Researchers synthesized a derivative, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , which showed significant anti-DENV serotype 2 activity. The study suggests that the compound could be a promising agent against dengue fever, a major public health concern in tropical and subtropical regions .

Antimicrobial Properties

The antimicrobial activity of related adamantane derivatives has been evaluated against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like fungus Candida albicans. These studies indicate that adamantane-containing compounds can serve as broad-spectrum antibacterial drugs .

Anti-Proliferative Activities

Adamantane derivatives have been explored for their anti-proliferative effects, particularly in the context of cancer research. The structural features of adamantane are believed to contribute to the inhibition of cell growth and proliferation, making them valuable in the development of novel anticancer therapies .

Anti-Influenza Activity

Compounds featuring the adamantane moiety have been synthesized and tested for their efficacy against the influenza virus. The anti-influenza activity of these compounds is of significant interest, especially given the ongoing need for effective antiviral agents .

Nanotechnology Applications

Unsaturated adamantane derivatives, such as those with exocyclic double bonds, have been proposed for use in nanotechnology. For example, vinyl-disubstituted adamantanes could potentially be used as nanowires to link semiconductor contact surfaces .

Quantum-Chemical Calculations

The electronic structure of adamantane derivatives has been a subject of quantum-chemical calculations to understand their chemical and catalytic transformations. This research is crucial for elucidating the mechanisms of action of adamantane-based compounds and for the development of new materials based on synthetic nanodiamonds .

Mécanisme D'action

Target of Action

Adamantane derivatives have been known to exhibit a broad range of biological activities . For instance, amantadine, an adamantane derivative, has been used as an antiviral and antiparkinsonian agent .

Mode of Action

Adamantane derivatives have been known to interact with their targets in various ways, often leading to changes in the target’s function .

Biochemical Pathways

Adamantane derivatives have been known to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The adamantane moiety is known for its lipophilic nature, which can influence the compound’s bioavailability .

Result of Action

Adamantane derivatives have been known to exhibit a variety of effects, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .

Propriétés

IUPAC Name |

N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJXVOFBIUHOGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

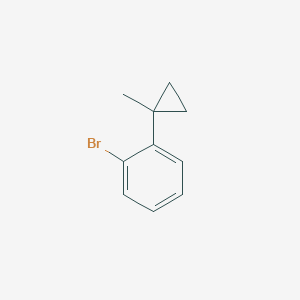

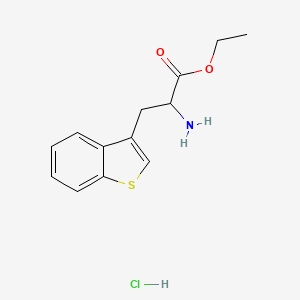

![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)

![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)

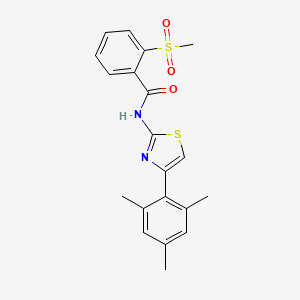

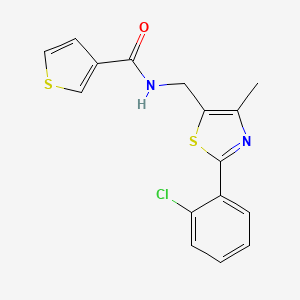

![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)

![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)

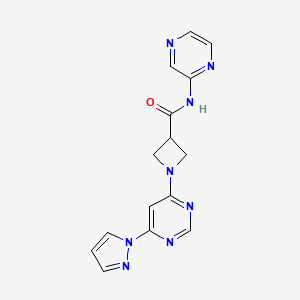

![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2868556.png)

![7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2868558.png)